

Application Note: Quantification of Desmethyl Ofloxacin in Pharmaceutical Formulations

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Compound of Interest

Compound Name: *Desmethyl Ofloxacin*

Hydrochloride

Cat. No.: *B562867*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.^[1] Desmethyl Ofloxacin (also known as Ofloxacin EP Impurity E or Ofloxacin Related Compound A) is a known impurity and metabolite of Ofloxacin.^{[2][3][4]} It is characterized by the absence of the methyl group on the piperazine ring.^[2] The quantification of this and other impurities in pharmaceutical formulations is a critical aspect of quality control to ensure the safety and efficacy of the final drug product. Regulatory bodies like the ICH provide guidelines for the identification and quantification of impurities in new drug substances and products.^[5]

This application note provides detailed protocols for the quantification of Desmethyl Ofloxacin in pharmaceutical formulations, with a primary focus on the highly specific and sensitive High-Performance Liquid Chromatography (HPLC) method.

Analytical Methodologies

The primary method for the quantification of Desmethyl Ofloxacin is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, owing to its high resolution and sensitivity.^{[6][7]} While UV-Visible Spectrophotometry is a simpler and more rapid method, it

is generally not suitable for impurity quantification due to its lack of specificity, especially in the presence of the parent drug and other related substances.[6][8]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating Desmethyl Ofloxacin from Ofloxacin and other potential degradation products.[5][7] The method described below is a representative protocol adapted from several validated methods for Ofloxacin and its impurities. [2][5][7][9]

Experimental Protocols

HPLC Method for Quantification of Desmethyl Ofloxacin

This protocol outlines a gradient RP-HPLC method for the effective separation and quantification of Desmethyl Ofloxacin.

1. Instrumentation and Materials

- HPLC system with a UV/Vis or Photodiode Array (PDA) detector[2]
- Data acquisition and processing software
- Analytical balance
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Syringe filters (0.45 µm)
- Ofloxacin and Desmethyl Ofloxacin reference standards[3][4]
- Acetonitrile (HPLC grade)[2]
- Potassium dihydrogen phosphate (analytical grade)[2]
- Orthophosphoric acid (analytical grade)[9][10]
- Deionized water (HPLC grade)

2. Chromatographic Conditions

Parameter	Recommended Condition
Column	C18, 250 mm x 4.6 mm, 5 µm particle size[2]
Mobile Phase A	20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with Phosphoric Acid[2]
Mobile Phase B	Acetonitrile[2]
Gradient Program	See Table 2
Flow Rate	1.0 mL/min[10]
Detection Wavelength	294 nm[5][9]
Injection Volume	20 µL[5][7]
Column Temperature	30°C (or ambient)[11]

3. Preparation of Solutions

- Diluent: A mixture of Mobile Phase A and Acetonitrile (70:30 v/v) is a suitable diluent.[2]
- Standard Stock Solution (Ofloxacin and Desmethyl Ofloxacin):
 - Accurately weigh approximately 10 mg of Ofloxacin reference standard and 10 mg of Desmethyl Ofloxacin reference standard.
 - Transfer to separate 100 mL volumetric flasks.
 - Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL for each.
- Working Standard Solution:
 - Prepare a mixed working standard solution by diluting the stock solutions with the diluent to a final concentration that is representative of the impurity level to be quantified (e.g., 0.3% of the Ofloxacin test concentration). For a 100 µg/mL Ofloxacin sample, the Desmethyl Ofloxacin concentration would be 0.3 µg/mL.[5]

- Sample Preparation (Ofloxacin Tablets):
 - Weigh and finely powder no fewer than 20 tablets.
 - Accurately weigh a portion of the powder equivalent to 10 mg of Ofloxacin and transfer to a 100 mL volumetric flask.[\[6\]](#)
 - Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.[\[6\]](#)
 - Allow the solution to cool to room temperature and dilute to the mark with the diluent.
 - Filter the solution through a 0.45 μ m syringe filter before injection.

4. System Suitability and Analysis Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[\[2\]](#)
- Inject a blank (diluent) to ensure the system is free from contamination.
- Inject the working standard solution multiple times (e.g., n=5) to check for system suitability. The relative standard deviation (RSD) for the peak area of Desmethyl Ofloxacin should be less than 2.0%. The resolution between the Ofloxacin and Desmethyl Ofloxacin peaks should be greater than 2.0.[\[7\]](#)
- Inject the prepared sample solution.
- Identify the Desmethyl Ofloxacin peak in the sample chromatogram by comparing its retention time with that of the standard.
- Quantify the amount of Desmethyl Ofloxacin in the sample using the peak area and the concentration of the standard.

Data Presentation

Table 1: Chromatographic Parameters and Typical Retention Times

Compound	Typical Retention Time (min)	Relative Retention Time (RRT)
Ofloxacin	20.04	1.00
Desmethyl Ofloxacin	21.94	1.09

Note: Retention times can vary depending on the specific HPLC system, column, and exact mobile phase composition. The data presented is based on a published method.[\[7\]](#)

Table 2: Example Gradient Program

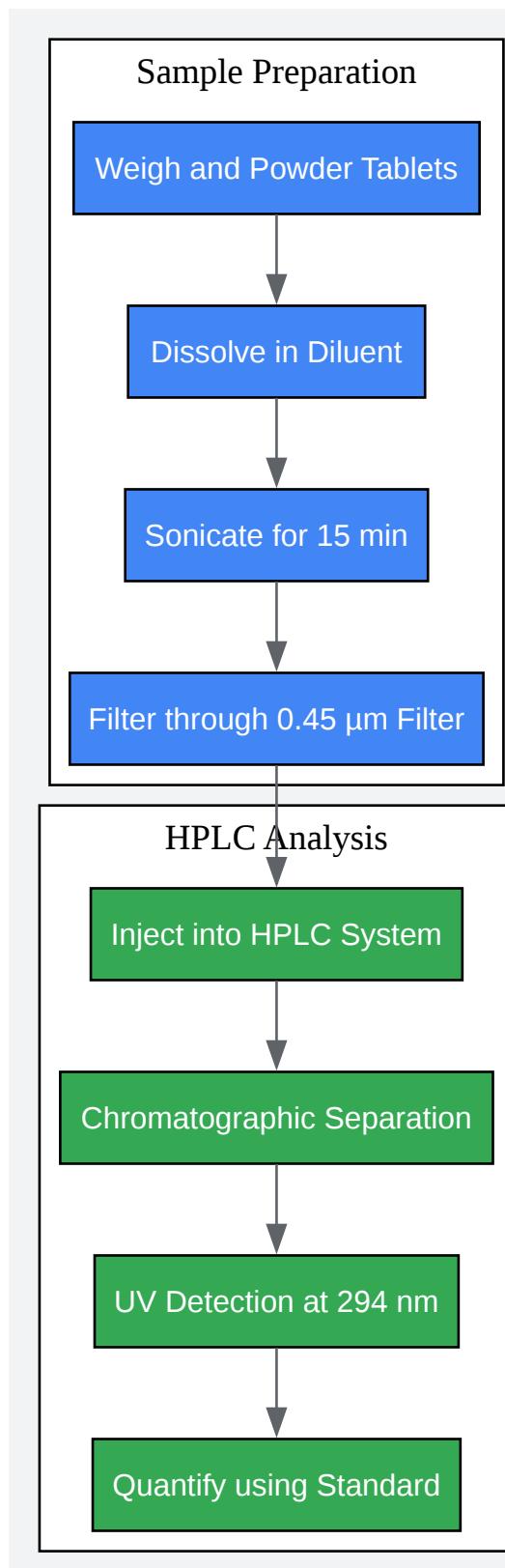
Time (min)	Mobile Phase A (%)	Mobile Phase B (%)
0	90	10
10	70	30
25	50	50
35	30	70
40	90	10
45	90	10

Table 3: Summary of Quantitative Data (Hypothetical)

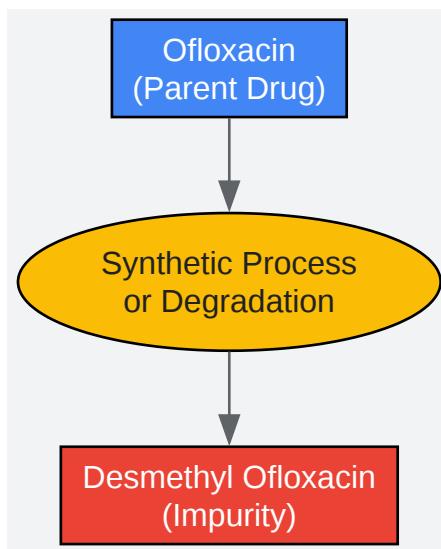
This table summarizes hypothetical quantitative results for Desmethyl Ofloxacin in different batches of a pharmaceutical formulation.

Batch Number	Ofloxacin Concentration (mg/tablet)	Desmethyl Ofloxacin (%)	Desmethyl Ofloxacin (μ g/tablet)
A-001	200	0.15	300
A-002	200	0.18	360
B-001	400	0.12	480
B-002	400	0.16	640

Visualizations

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Caption: Experimental workflow for the quantification of Desmethyl Ofloxacin.



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Caption: Relationship between Ofloxacin and its Desmethyl impurity.

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